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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyphenol
CAS No.: 187961-35-9
Cat. No.: B067410
Get Quote
. J

Executive Summary & Compound Profile

2-Bromo-6-ethoxyphenol is a halogenated phenolic ether used primarily as an intermediate in
the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core
substituted with an ethoxy group at the ortho position (C6) and a bromine atom at the other
ortho position (C2), creating a sterically crowded 1,2,3-trisubstituted benzene ring.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to assist
researchers in the structural validation of this compound.
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Property Data
IUPAC Name 2-Bromo-6-ethoxyphenol
CAS Number 187961-35-9
C
Molecular Formula H
BrO
Molecular Weight 217.06 g/mol
Appearance Off-white to pale yellow crystalline solid or oil
Soluble in CDCI
Solubility , DMSO-d
, Methanol

Synthesis & Sample Preparation
Synthetic Pathway

The synthesis of 2-bromo-6-ethoxyphenol requires controlling regioselectivity to avoid the

thermodynamically favored 4-bromo isomer. A common route involves the bromination of 2-

ethoxyphenol (guaethol) under controlled conditions or starting from 2,6-dibromophenol.

2-Ethoxyphenol

Bromination _

. . 4-Bromo-2-ethoxyphenol
Kinetic Product »|  (Major Byproduct)

(Guaethol)

|

Br2 / CH2CI2
(-78°C to 0°C)

I N

Column Chromatography

Steric Control (Hexane/EtOAC)
2-Bromo-6-ethoxyphenol
(Target)

Click to download full resolution via product page

Figure 1: Synthetic workflow highlighting the separation of the 2-bromo isomer from the 4-

bromo byproduct.
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Sample Preparation for Spectroscopy

 NMR: Dissolve ~10 mg in 0.6 mL of CDCI

(Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the phenolic proton.

» |IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the
neat solid/oil.

e MS: Dilute to 10 ppm in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by an ABC spin system for the aromatic protons and a
classic ethyl pattern (triplet + quartet) for the ethoxy group.

H NMR Data (400 MHz, CDCI )

The aromatic region shows three non-equivalent protons. The coupling constants (

) reveal the ortho and meta relationships.

Shift ( Coupling (
Multiplicity Integration Assignment
, Ppm) , Hz)
6.95 - 7.05 dd 1H H-3 (Ortho to Br)
H-5 (Ortho to
6.75-6.85 dd 1H
OEt)
H-4 (Meta to
6.65 - 6.75 t (apparent) 1H
Br/OEt)
5.85 s (br) 1H - -OH (Phenolic)
-OCH
4.08 q 2H
1.45 t 3H “CH
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Note: The phenolic proton (

5.85) is exchangeable with D

O and its position varies with concentration and temperature.

C NMR Data (100 MHz, CDCI )

Shift (
Assignment Structural Logic
, Ppm)
147.5 C-6 (C-OEY) Deshielded by Oxygen (Ether)
Deshielded by Oxygen
144.2 C-1(C-OH)
(Phenol)
124.0 C-3 (CH) Ortho to Br
1215 C-4 (CH) Para to OH
112.8 C-5 (CH) Ortho to OEt
Shielded by heavy atom effect
110.5 C-2 (C-Br)
(Br)
-OCH
65.2 Alkyl ether carbon
14.9 -CH Methyl carbon

Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (

Br and

Br) in a 1:1 ratio.

Fragmentation Analysis (El, 70 eV)

e Molecular lon (M
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): Distinct doublet at m/z 216 and 218 (Intensity ratio ~1:1).

+ Base Peak: Often observed at m/z 137 (Loss of Br) or m/z 188/190 (Loss of Ethyl).

M+ (m/z 216/218)
[C8H9BrO2]+.

[M - C2H5]+
(m/z 187/189) (m/z 137)
Loss of Ethyl Loss of Bromine

[M - Et- COJ+
(m/z 159/161)
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Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.

Key Diagnostic lons
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m/z Relative Intensity Fragment lon Interpretation
Molecular lon (Br
216/ 218 High M] , (
isotope pattern)
[M-C
McLafferty-like
188 /190 Medium A rearrangement (Loss
of Ethene
]
[C
H
) Loss of Bromine
137 High ]
O radical
]
[C
) H Subsequent loss of
109 Medium
CO
O]

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group environment, specifically the intramolecular

hydrogen bonding common in ortho-substituted phenols.
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Wavenumber (cm
Vibration Mode Description

)

Broad band; indicates H-
3450 - 3550 O-H Stretch bonding (likely intramolecular
with OEt oxygen).

Aliphatic C-H from the ethoxy

2980, 2930 C-H Stretch
group.
Aromatic ring skeletal
1605, 1580 C=C Stretch ] )
vibrations.
Asymmetric stretching of the
1265 C-O-C Stretch
aryl alkyl ether.
1190 C-O Stretch Phenolic C-O stretch.
Characteristic halo-aromatic
680 - 750 C-Br Stretch
band.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b067410/docs?utm_src=pdf-body#technical-analysis-spectroscopic-data-of-2-bromo-6-ethoxyphenol
https://www.chemsrc.com/en/cas/463-40-1_173956.html
https://www.benchchem.com/product/b067410?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067410?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 1. Linolenic acid | CAS#:463-40-1 | Chemsrc [chemsrc.com]

» To cite this document: BenchChem. [Technical Analysis: Spectroscopic Data of 2-Bromo-6-
ethoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067410/docs#technical-analysis-spectroscopic-data-
of-2-bromo-6-ethoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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